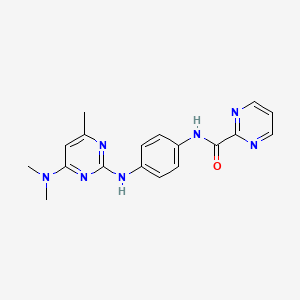

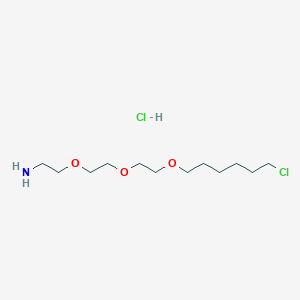

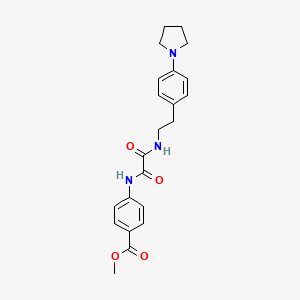

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It’s part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Synthesis Analysis

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The structure of the obtained products was confirmed using elemental analysis, spectroscopic data as well as chemical reaction .Chemical Reactions Analysis

In a simultaneous study, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl) benzyl] amino-1(2) H-pyrazolo [4,3-d] pyrimidine derivatives were reported . The activity was mainly due to the presence of hydroxyalkylamines at the 5 position of the pyrazolo-pyrimidine ring .科学的研究の応用

Organic Synthesis and Chemical Properties

- Synthesis of Pyrimidine Derivatives : Research has shown that reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield various 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are key intermediates in synthesizing 4-substituted 2-pyrimidinamines, 2-methyl, and 2-phenylpyrimidines, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Schenone, Sansebastiano, & Mosti, 1990).

Pharmacological and Biological Applications

Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Enhancement of Antibiotic Efficacy : Certain pyridinylpyrimidines with strongly basic side chains have been studied as amplifiers of phleomycin against Escherichia coli, suggesting a role for pyrimidine derivatives in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

Structural and Electronic Analysis

Crystal Structure Analysis : The crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester has been determined, offering insights into the structural characteristics of pyrimidine derivatives and their potential applications in material science (Ji, 2006).

Optical and Electronic Properties : A study on thiopyrimidine derivatives revealed their significant nonlinear optical (NLO) properties, indicating the potential of pyrimidine derivatives in optoelectronic and high-tech applications (Hussain et al., 2020).

作用機序

Target of Action

The primary targets of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This interaction results in the suppression of the inflammatory response .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation . The compound’s action on its targets leads to downstream effects that suppress the inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of NO generation . The IC50 values for most of the derivatives were recorded to be less than 5 μM , indicating potent anti-inflammatory effects.

将来の方向性

特性

IUPAC Name |

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-12-11-15(25(2)3)24-18(21-12)23-14-7-5-13(6-8-14)22-17(26)16-19-9-4-10-20-16/h4-11H,1-3H3,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRNOBECKLGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2709426.png)

![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide](/img/structure/B2709429.png)

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709448.png)